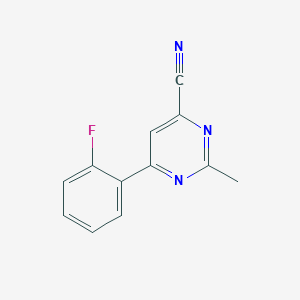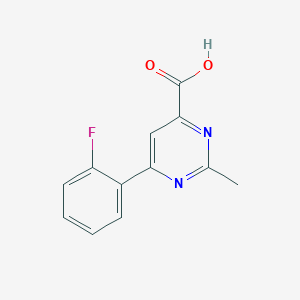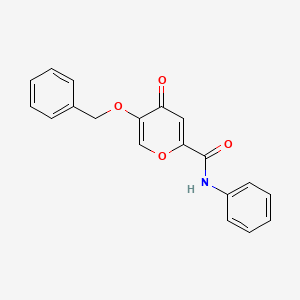![molecular formula C12H14BrN B14870661 7-(2-Bromophenyl)-5-azaspiro[2.4]heptane](/img/structure/B14870661.png)
7-(2-Bromophenyl)-5-azaspiro[2.4]heptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(2-Bromophenyl)-5-azaspiro[24]heptane is a compound that belongs to the class of spiro compounds, characterized by a unique bicyclic structure where two rings are connected through a single atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-Bromophenyl)-5-azaspiro[2.4]heptane typically involves the reaction of 2-bromobenzylamine with cyclopropylcarbinol under acidic conditions. The reaction proceeds through a cyclization process, forming the spirocyclic structure. The reaction conditions often include the use of a strong acid like hydrochloric acid or sulfuric acid to facilitate the cyclization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
7-(2-Bromophenyl)-5-azaspiro[2.4]heptane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetonitrile or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted azaspiroheptane derivatives.
Aplicaciones Científicas De Investigación
7-(2-Bromophenyl)-5-azaspiro[2.4]heptane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex spiro compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials with unique properties, such as polymers and catalysts.
Mecanismo De Acción
The mechanism of action of 7-(2-Bromophenyl)-5-azaspiro[2.4]heptane involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the azaspiroheptane core can form hydrogen bonds and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
5-Phenyl-1-oxa-5,6-diazaspiro[2.4]heptane-4,7-dione: Known for its reactivity towards oxidation and nucleophilic reagents.
1-Phenyl-4-oxaspiro[2.4]heptane: Synthesized through zirconium-catalyzed reactions and used in medicinal chemistry.
Pyrazole-bearing compounds: Known for their diverse pharmacological effects, including antileishmanial and antimalarial activities.
Uniqueness
7-(2-Bromophenyl)-5-azaspiro[24]heptane is unique due to its specific spirocyclic structure and the presence of a bromophenyl group, which imparts distinct chemical reactivity and potential biological activity
Propiedades
Fórmula molecular |
C12H14BrN |
|---|---|
Peso molecular |
252.15 g/mol |
Nombre IUPAC |
7-(2-bromophenyl)-5-azaspiro[2.4]heptane |
InChI |
InChI=1S/C12H14BrN/c13-11-4-2-1-3-9(11)10-7-14-8-12(10)5-6-12/h1-4,10,14H,5-8H2 |
Clave InChI |
VOZFTCXXYLYLGB-UHFFFAOYSA-N |
SMILES canónico |
C1CC12CNCC2C3=CC=CC=C3Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




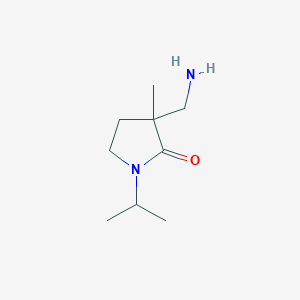


![3-chloro-N-[2-[(2S)-4-(2-cyanophenyl)-2-methylpiperazin-1-yl]ethyl]-4-fluorobenzenesulfonamide](/img/structure/B14870625.png)
![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B14870633.png)
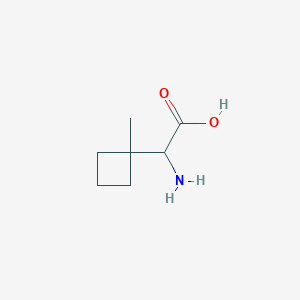
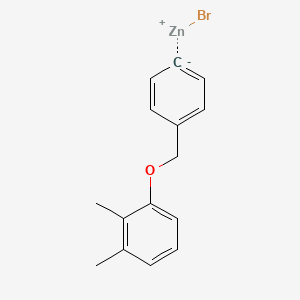
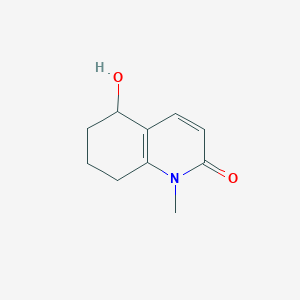
![(2S,3S,4S,5R,6S)-6-[[(2S)-5,8-dihydroxy-4-oxo-2-phenyl-2,3-dihydrochromen-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B14870660.png)
